3'-Methoxyacetophenone-2',4',5',6'-D4
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Overview
Description
3’-Methoxyacetophenone-2’,4’,5’,6’-D4 is a deuterium-labeled analogue of 3’-Methoxyacetophenone. This compound is primarily used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. The deuterium labeling makes it useful for various analytical and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxyacetophenone-2’,4’,5’,6’-D4 typically involves the deuteration of 3’-Methoxyacetophenone. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of 3’-Methoxyacetophenone-2’,4’,5’,6’-D4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistent deuterium incorporation. The compound is usually produced in specialized facilities equipped to handle isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxyacetophenone-2’,4’,5’,6’-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3’-Methoxyacetophenone-2’,4’,5’,6’-D4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reactant or reagent in the synthesis of various organic compounds, including inhibitors targeting drug-resistant mutants of influenza A virus.
Biology: The compound is used in metabolic research to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of anticancer drugs and VEGFR-2 inhibitors.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3’-Methoxyacetophenone-2’,4’,5’,6’-D4 involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The deuterium labeling helps in tracing the compound’s metabolic fate and understanding its pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
3’-Methoxyacetophenone: The non-deuterated analogue, used in similar applications but without the benefits of deuterium labeling.
4’-Methoxyacetophenone: Another isomer with different substitution patterns, used in the synthesis of perfumes and pharmaceuticals.
3’-Methylacetophenone: A structurally similar compound with a methyl group instead of a methoxy group, used in organic synthesis.
Uniqueness
3’-Methoxyacetophenone-2’,4’,5’,6’-D4 is unique due to its deuterium labeling, which provides advantages in analytical studies, such as improved stability and traceability in metabolic research.
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
154.20 g/mol |
IUPAC Name |
1-(2,3,4,6-tetradeuterio-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1-2H3/i3D,4D,5D,6D |
InChI Key |
BAYUSCHCCGXLAY-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)[2H])C(=O)C)[2H] |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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